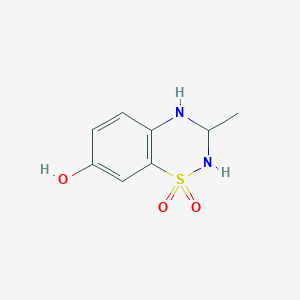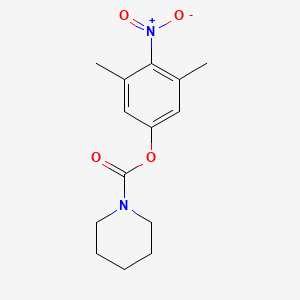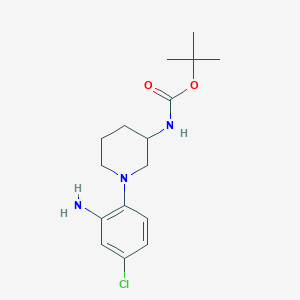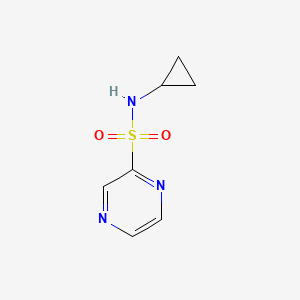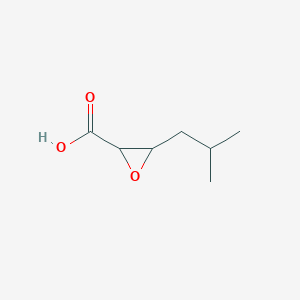
3-(2-Methylpropyl)oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring and a carboxylic acid functional group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxirane-2-carboxylic acid typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale oxidation processes, where the starting materials are subjected to controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Methylpropyl)oxirane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes and carboxylic acids.
Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring and the carboxylic acid group. The oxirane ring is highly strained and can undergo ring-opening reactions, which are often catalyzed by acids or bases. The carboxylic acid group can participate in various reactions, including esterification and amidation, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Oxirane, (2-methylpropyl)-: This compound is similar in structure but lacks the carboxylic acid group.
3-(3-Carboxy-propyl)-oxirane-2-carboxylic acid methyl ester: This compound has a similar oxirane ring and carboxylic acid group but differs in the alkyl chain length and esterification.
Uniqueness
3-(2-Methylpropyl)oxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
777023-46-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2-methylpropyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-4(2)3-5-6(10-5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) |
InChI Key |
HLCKJPBYJNZHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


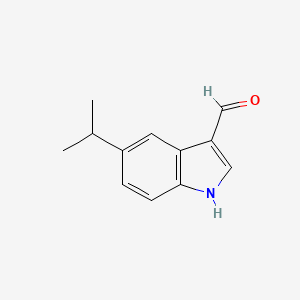
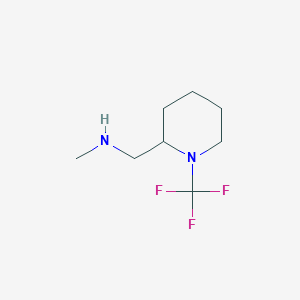
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
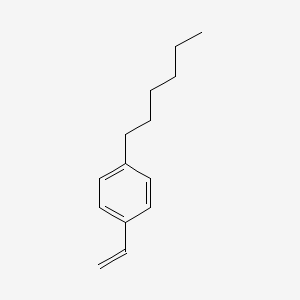
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
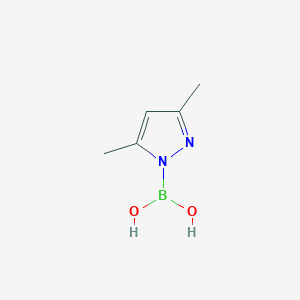
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
